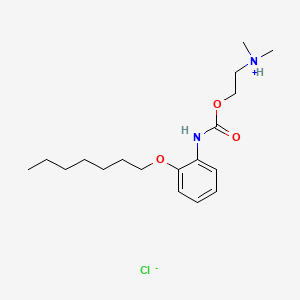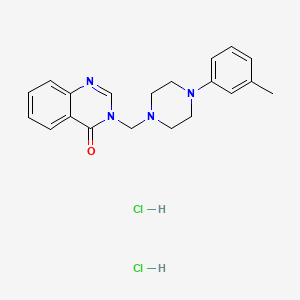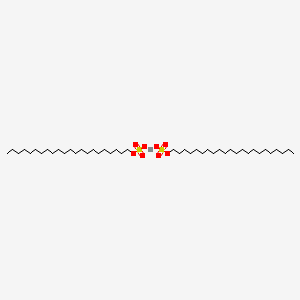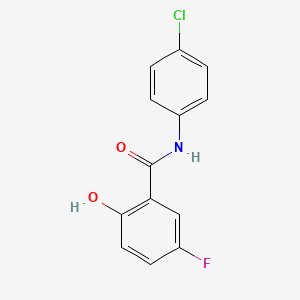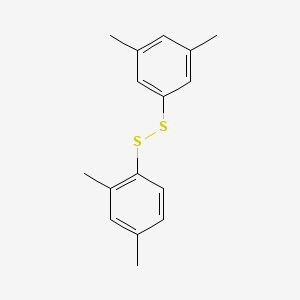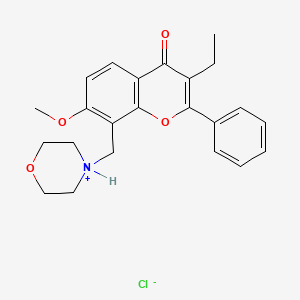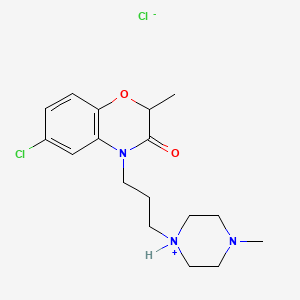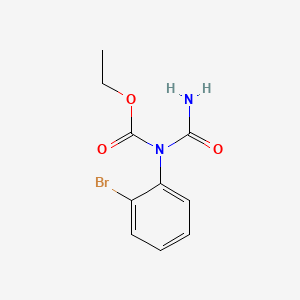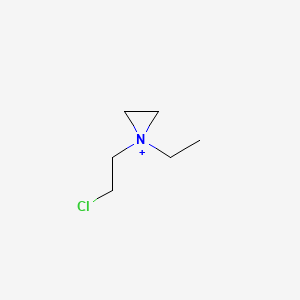
Aziridinium, 1-(2-chloroethyl)-1-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridinium, 1-(2-chloroethyl)-1-ethyl- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. These compounds are known for their significant strain due to the small ring size, which makes them highly reactive.
準備方法
Synthetic Routes and Reaction Conditions
Aziridinium, 1-(2-chloroethyl)-1-ethyl- can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridinium ion . Another method involves the use of nitrenes, which can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridines .
Industrial Production Methods
Industrially, aziridines are often produced from aminoethanol via two related routes. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of aminoethanol. Alternatively, the Wenker synthesis involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .
化学反応の分析
Types of Reactions
Aziridinium, 1-(2-chloroethyl)-1-ethyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The strained ring makes aziridinium ions highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Polymerization: Aziridinium ions can undergo ring-opening polymerization, which is useful in creating polyamines with various applications.
Common Reagents and Conditions
Common reagents for reactions involving aziridinium ions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions due to the high reactivity of the aziridinium ring .
Major Products
The major products of these reactions are often amines or other nitrogen-containing compounds, depending on the nucleophile used. For example, the reaction with an amine nucleophile can produce a primary amine and a new aziridinium moiety .
科学的研究の応用
Aziridinium, 1-(2-chloroethyl)-1-ethyl- has several scientific research applications:
Medicinal Chemistry: Aziridinium ions are used in the synthesis of various pharmaceuticals, including chemotherapeutic agents like mitomycin C.
Biological Studies: Aziridinium derivatives are studied for their neurotoxic effects and their ability to deplete neurotransmitter stores, making them useful tools in neuroscience research.
作用機序
The mechanism of action of aziridinium, 1-(2-chloroethyl)-1-ethyl- involves its high reactivity due to ring strain. The compound can readily undergo nucleophilic attack, leading to ring-opening and subsequent reactions. In biological systems, aziridinium derivatives can interact with neurotransmitter uptake systems, leading to the depletion of neurotransmitter stores and neurotoxic effects .
類似化合物との比較
特性
CAS番号 |
63918-54-7 |
|---|---|
分子式 |
C6H13ClN+ |
分子量 |
134.63 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-ethylaziridin-1-ium |
InChI |
InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1 |
InChIキー |
DSRFMKWOQKHUAB-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1(CC1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

